molecular formula C10H21NO4Si B8198106 (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid

(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid

Cat. No.: B8198106
M. Wt: 247.36 g/mol
InChI Key: SRBJFFNEQKQXCD-QMMMGPOBSA-N
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Description

(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of the trimethylsilyl group and the chiral center makes it an interesting subject for research in stereochemistry and functional group transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a suitable protecting group such as a carbamate.

    Introduction of the trimethylsilyl group: This can be achieved through silylation reactions using reagents like trimethylsilyl chloride.

    Formation of the chiral center: This step involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry.

    Deprotection and final modifications: The protecting groups are removed, and any final modifications are made to obtain the target compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the trimethylsilyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield silanols, while reduction could produce alcohols.

Scientific Research Applications

(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Medicine: May serve as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid depends on its specific application. In organic synthesis, it may act as a chiral auxiliary or a protecting group. In biological systems, it could interact with enzymes or receptors, influencing their activity through stereospecific interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid: The enantiomer of the compound, with different stereochemistry.

    2-(Trimethylsilyl)ethanol: A simpler compound with the trimethylsilyl group, used in similar silylation reactions.

    N-Boc-amino acids: Compounds with a similar protecting group strategy but without the trimethylsilyl group.

Uniqueness

The uniqueness of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid lies in its combination of a chiral center and a trimethylsilyl group, making it valuable for stereoselective synthesis and functional group transformations.

Properties

IUPAC Name

(2S)-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4Si/c1-8(9(12)13)11(2)10(14)15-6-7-16(3,4)5/h8H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBJFFNEQKQXCD-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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